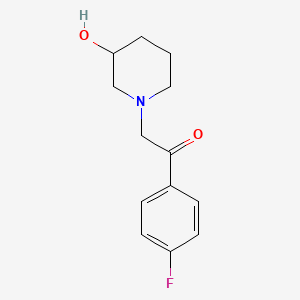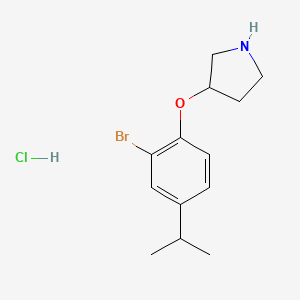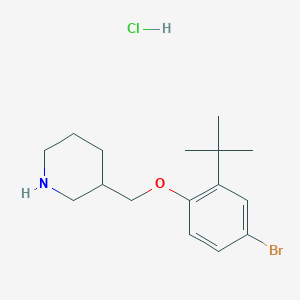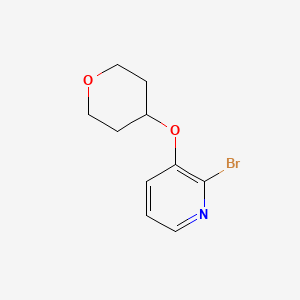![molecular formula C11H14BrClN2O3 B1466515 3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220027-96-2](/img/structure/B1466515.png)
3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride has been studied for its potential applications in scientific research. It has been used as a ligand for metal-ion coordination, as a catalyst for the synthesis of organic compounds, and as a reagent for the synthesis of heterocyclic compounds. Additionally, this compound has been used in the synthesis of drugs and pharmaceuticals, and has been studied for its potential applications in the treatment of cancer and other diseases.
Mécanisme D'action
The mechanism of action of 3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cytochrome P450. Additionally, it has been shown to interact with various proteins and receptors, which could potentially explain its various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation, modulate the immune system, and reduce oxidative stress. Additionally, it has been shown to have anti-cancer properties and to inhibit the growth of certain tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of potential applications. Additionally, it is stable and can be stored for long periods of time. However, there are some limitations to this compound. It is not water soluble, and it can be toxic in large doses. Additionally, it has not been thoroughly studied, so its effects in humans are not fully understood.
Orientations Futures
There are several potential future directions for the study of 3-[(4-Bromo-2-nitrophenoxy)methyl]pyrrolidine hydrochloride. Further research could be conducted to determine its effects on human health and its potential applications in the treatment of diseases. Additionally, it could be studied for its potential use as a catalyst in organic synthesis, as a reagent for the synthesis of heterocyclic compounds, or as a ligand for metal-ion coordination. Finally, it could be studied for its potential applications in drug development.
Propriétés
IUPAC Name |
3-[(4-bromo-2-nitrophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3.ClH/c12-9-1-2-11(10(5-9)14(15)16)17-7-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOXERYIWCHIMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466437.png)
![N-{3-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1466440.png)



![2-[2-(Oxolan-2-yl)ethyl]pyrrolidine](/img/structure/B1466446.png)

![1-[(3-Hydroxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1466452.png)

![1-{[(Oxolan-3-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466455.png)